Thermodynamic Stability: 1,3-Difluorobenzene as the Most Stable Isomer
DFT calculations demonstrate that 1,3-difluorobenzene is the thermodynamically most stable isomer. It is more stable than 1,2-difluorobenzene by approximately 16.6 kJ/mol and more stable than 1,4-difluorobenzene by approximately 2.5 kJ/mol [1]. This intrinsic stability implies a lower energy ground state and potentially different behavior in equilibration processes or under thermal stress compared to its isomers.
| Evidence Dimension | Relative Thermodynamic Stability (Total Energy) |
|---|---|
| Target Compound Data | 0 kJ/mol (reference baseline) |
| Comparator Or Baseline | 1,2-Difluorobenzene: +16.6 kJ/mol; 1,4-Difluorobenzene: +2.5 kJ/mol |
| Quantified Difference | 16.6 kJ/mol more stable than ortho; 2.5 kJ/mol more stable than para |
| Conditions | DFT calculations (B3LYP/6-311+G(d,p) level) on isolated molecules |
Why This Matters
For procurement, this suggests 1,3-difluorobenzene may be less prone to isomerization or degradation during storage and reactions, offering a more robust starting material.
- [1] Taskinen, E. (2000). Relative Stabilities and Molecular Structures of Isomeric Dihalobenzenes. A DFT Study. Structural Chemistry, 11, 293–301. View Source
